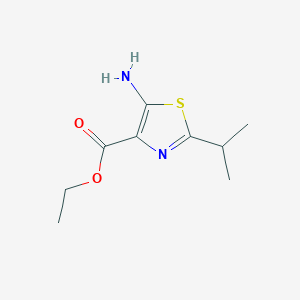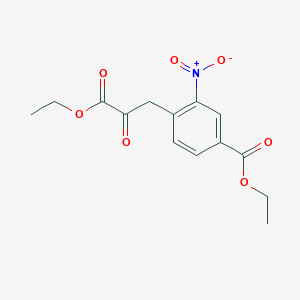
2-bromo-1-(pyridin-2-yl)ethan-1-ol
描述
2-bromo-1-(pyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H8BrNO It is a brominated derivative of pyridine and is characterized by the presence of a bromine atom and a hydroxyl group attached to an ethyl chain linked to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-ol typically involves the bromination of 2-pyridyl ethanol. One common method is the reaction of 2-pyridyl ethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-bromo-1-(pyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form 2-pyridyl ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: 2-Bromo-1-(2-pyridyl)ethanone.
Reduction: 2-Pyridyl ethanol.
Substitution: Various substituted pyridyl ethanols depending on the nucleophile used.
科学研究应用
2-bromo-1-(pyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-bromo-1-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules.
相似化合物的比较
- 2-Bromo-1-(6-bromo-2-pyridinyl)ethanone
- 2-Bromo-1-pyridin-2-yl-ethanone
Comparison: 2-bromo-1-(pyridin-2-yl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and potential applications. For instance, 2-Bromo-1-(6-bromo-2-pyridinyl)ethanone has an additional bromine atom, which may affect its reactivity and binding properties.
属性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC 名称 |
2-bromo-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5H2 |
InChI 键 |
JAQYQJPRUALUJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(CBr)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
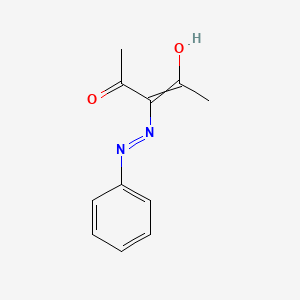
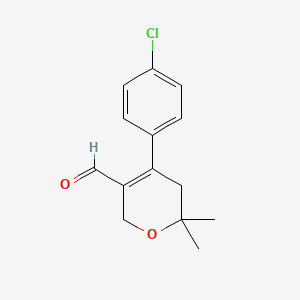
![7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8685500.png)
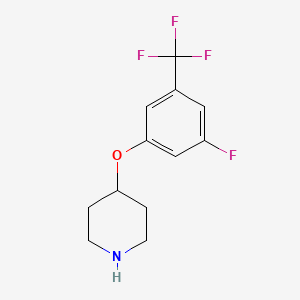
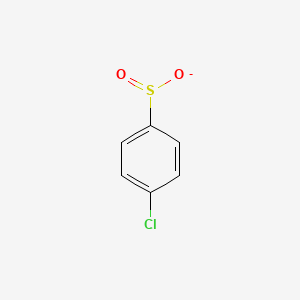

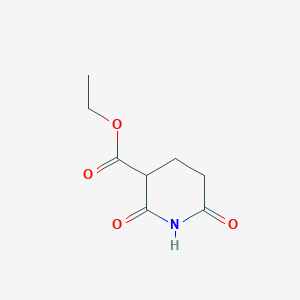
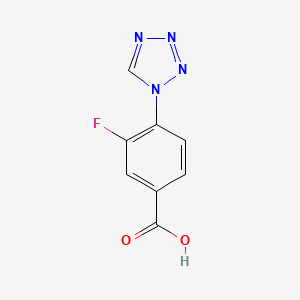
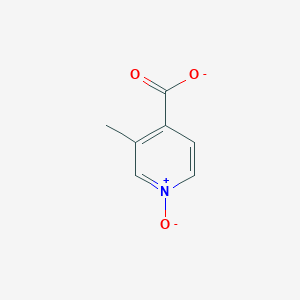
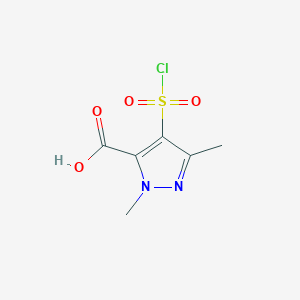

![Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]-](/img/structure/B8685561.png)
